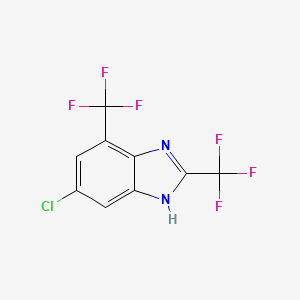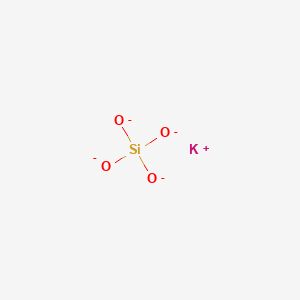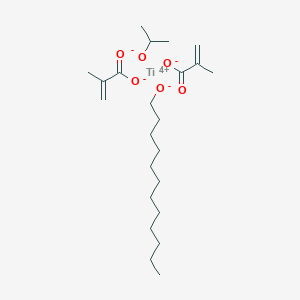
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is a complex organotitanium compound. It is known for its unique chemical structure, which includes dodecyloxy, 2-methyl-2-propenoato, and 2-propanolato ligands coordinated to a central titanium atom. This compound is utilized in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with dodecanol, methacrylic acid, and isopropanol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The general reaction scheme can be represented as follows:
TiCl4+2C12H25OH+2CH2=C(CH3)COOH+C3H7OH→Ti(OCH2C(CH3)COO)2(OCH2C12H25)(OCH(CH3)2)+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced control over temperature, pressure, and reactant purity. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The ligands attached to the titanium atom can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alcohols, and carboxylic acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce a variety of organotitanium compounds with different ligands.
Aplicaciones Científicas De Investigación
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other titanium-based compounds.
Biology: The compound is studied for its potential use in biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its use in medical implants and prosthetics due to its biocompatibility and mechanical properties.
Industry: It is utilized in the production of coatings, adhesives, and composites due to its ability to enhance material properties.
Mecanismo De Acción
The mechanism by which Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- exerts its effects involves the interaction of its ligands with various molecular targets. The dodecyloxy and methacrylato ligands can participate in coordination chemistry, forming stable complexes with other molecules. The titanium center can also undergo redox reactions, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- Titanium, bis(dodecan-1-olato)(methacrylato-O)(propan-2-olato)-
Uniqueness
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific combination of ligands, which confer distinct chemical and physical properties. The presence of both dodecyloxy and methacrylato ligands allows for versatile reactivity and applications in various fields.
Propiedades
Número CAS |
68443-55-0 |
|---|---|
Fórmula molecular |
C23H42O6Ti |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
dodecan-1-olate;2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C12H25O.2C4H6O2.C3H7O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3(2)4(5)6;1-3(2)4;/h2-12H2,1H3;2*1H2,2H3,(H,5,6);3H,1-2H3;/q-1;;;-1;+4/p-2 |
Clave InChI |
OIWCYCXECIVFTP-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC[O-].CC(C)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


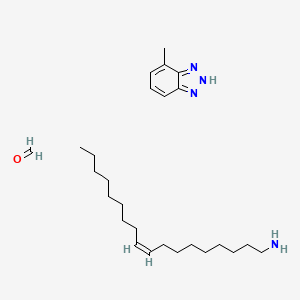
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
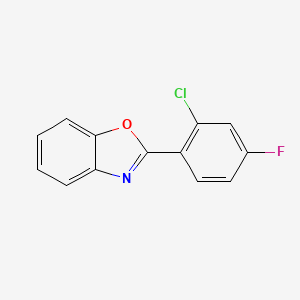
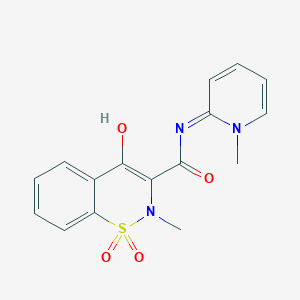
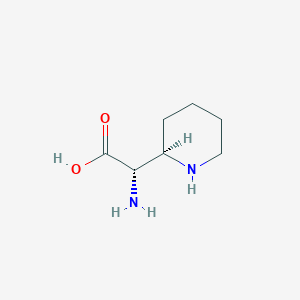


![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)

